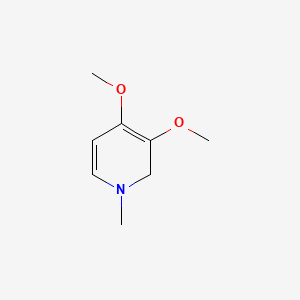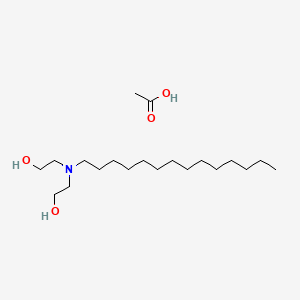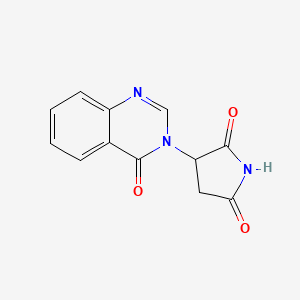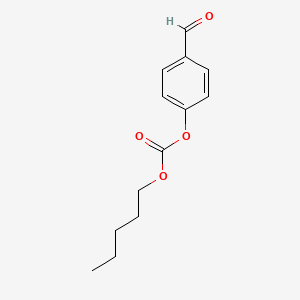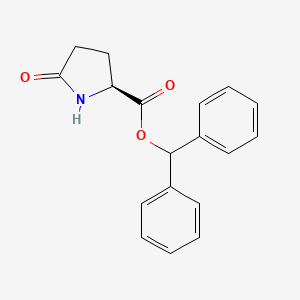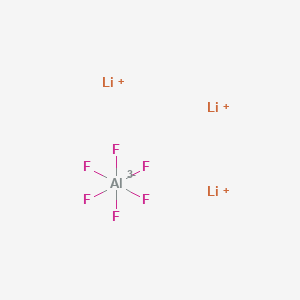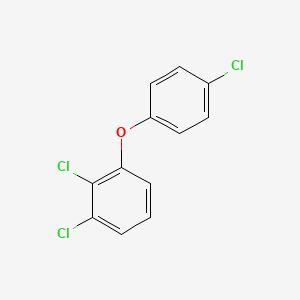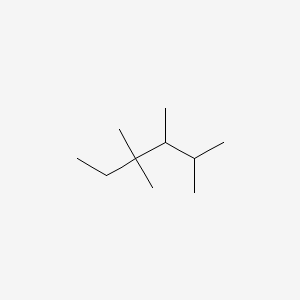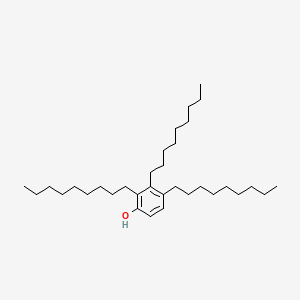
6-N-butyl-7H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 16131 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in biochemical research and has been studied for its interactions and effects in different biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 16131 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually documented in scientific literature, providing step-by-step procedures for researchers.
Industrial Production Methods
Industrial production of NSC 16131 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental safety, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 16131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: NSC 16131 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of NSC 16131, while reduction could produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
NSC 16131 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: NSC 16131 is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of NSC 16131 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Eigenschaften
CAS-Nummer |
5437-50-3 |
|---|---|
Molekularformel |
C9H14N6 |
Molekulargewicht |
206.25 g/mol |
IUPAC-Name |
6-N-butyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C9H14N6/c1-2-3-4-11-7-6-8(13-5-12-6)15-9(10)14-7/h5H,2-4H2,1H3,(H4,10,11,12,13,14,15) |
InChI-Schlüssel |
REMXDSRYVGKQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=NC2=C1NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


